molecular formula C19H15N B186346 9-(p-Tolyl)carbazole CAS No. 19264-73-4

9-(p-Tolyl)carbazole

Cat. No. B186346
CAS RN: 19264-73-4
M. Wt: 257.3 g/mol
InChI Key: OZVXBXKVMMIGDV-UHFFFAOYSA-N
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Patent
US09112159B2

Procedure details

To a solution of 9-p-tolyl-9H-carbazole (0.82 g, 3.2 mmol) in dichloromethane (DCM)(30 mL) was added N-bromosuccinimide (NBS) at about 0° C. The whole was stirred at about 0° C. to about room temperature (RT) overnight. The resulting solution was purified by flash column (silica gel, hexanes to hexanes/dichloromethane 8:1). After removal of solvent, a white solid (Compound 13) was obtained (1.0 gram, in 93% yield).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:20])[CH:6]=[CH:5][C:4]([N:7]2[C:19]3[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=3[C:13]3[C:8]2=[CH:9][CH:10]=[CH:11][CH:12]=3)=[CH:3][CH:2]=1.[Br:21]N1C(=O)CCC1=O>ClCCl>[Br:21][C:11]1[CH:10]=[CH:9][C:8]2[N:7]([C:4]3[CH:3]=[CH:2][C:1]([CH3:20])=[CH:6][CH:5]=3)[C:19]3[C:14]([C:13]=2[CH:12]=1)=[CH:15][CH:16]=[CH:17][CH:18]=3

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
C1(=CC=C(C=C1)N1C2=CC=CC=C2C=2C=CC=CC12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The whole was stirred at about 0° C. to about room temperature (RT) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solution was purified by flash column (silica gel, hexanes to hexanes/dichloromethane 8:1)
CUSTOM
Type
CUSTOM
Details
After removal of solvent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC=2N(C3=CC=CC=C3C2C1)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.